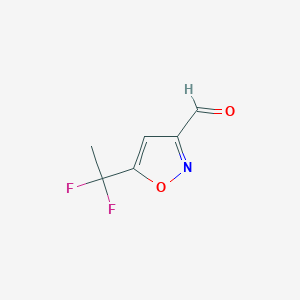

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-(1,1-difluoroethyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2/c1-6(7,8)5-2-4(3-10)9-11-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCGHQGUBLDAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)C=O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical difluoromethylation of oxazole derivatives using difluoromethylating agents under controlled conditions . This process often requires the use of metal catalysts and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing cost-effective and readily available starting materials. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can react with the difluoroethyl group under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of metabolic pathways or the modulation of signal transduction processes .

Comparison with Similar Compounds

Key Identifiers :

- CAS Number: EN300-26861224 (as per ; conflicting molecular formula noted below).

- Molecular Formula: The formula derived from its IUPAC name is C₆H₅F₂NO₂ (calculated), though lists C₆H₁₀O, which appears inconsistent with the substituents.

- Molecular Weight : Calculated as 161.13 g/mol (discrepant with ’s reported 192.26 g/mol).

This compound has been studied in molecular docking simulations targeting enzymes like β-secretase and cyclin-dependent kinase 5, demonstrating binding affinities of approximately −7.5 kcal/mol .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde with analogous oxazole and azole derivatives:

Key Observations:

Substituent Effects: The aldehyde group in the target compound enhances electrophilicity, facilitating nucleophilic interactions in enzyme binding pockets, compared to the methyl ester in . Difluoroethyl vs.

Molecular Weight Trends :

- The target compound (161 g/mol) is lighter than its methyl ester analog (191 g/mol) and significantly smaller than the thiopyran derivative (545 g/mol), suggesting better bioavailability .

Pharmacological and Binding Properties

Binding Affinity and Docking Studies

- Target Compound : Exhibits a binding affinity of −7.5 kcal/mol with β-secretase, comparable to larger inhibitors like the thiopyran derivative . The difluoroethyl group likely stabilizes hydrophobic interactions with residues like Val332 and Ile326 in the 3VF3 protein binding site .

- Thiopyran Derivative : Despite its larger size, its affinity matches the target compound, highlighting the role of the sulfone and thiopyran moieties in enhancing target specificity .

Fluorine’s Role

- The electron-withdrawing nature of fluorine atoms in the difluoroethyl group increases the compound’s polarity and metabolic stability, a feature shared with the difluoromethyl group in ’s triazole-oxazole hybrid .

Biological Activity

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug design.

Chemical Structure and Properties

The compound features a difluoroethyl group attached to an oxazole ring, which is known for its ability to enhance metabolic stability and bioavailability. The aldehyde functional group allows for various chemical reactions, including oxidation and reduction, making it versatile in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to modulation of metabolic pathways or signal transduction processes, which is crucial for its therapeutic effects.

Anticancer Activity

Research has indicated that compounds with oxazole moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxazole can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. The mechanism often involves the inhibition of topoisomerase I activity, which is essential for DNA replication and repair.

| Cell Line | Activity | Mechanism |

|---|---|---|

| HCT-116 | Cytotoxicity | Topoisomerase I inhibition |

| HeLa | Cytotoxicity | Topoisomerase I inhibition |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. In animal models of arthritis, compounds similar to this compound have demonstrated significant reductions in joint swelling and inflammation markers.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of oxazole derivatives:

- Antiproliferative Studies : A library of 1,2,5-oxadiazole derivatives was synthesized to evaluate their antiproliferative activity using the MTT assay. Several candidates showed significant cytotoxicity against cancer cell lines.

- Molecular Docking Studies : Molecular docking studies have revealed that these compounds can effectively bind to topoisomerase I, providing insights into their mechanism of action.

- Therapeutic Applications : The compound's potential as a bioisostere in drug design has been highlighted due to its ability to enhance metabolic stability while maintaining biological activity.

Case Study 1: Anticancer Activity Evaluation

In a study published in 2023, researchers evaluated the anticancer activity of a series of oxazole derivatives in vitro. The study reported:

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay was employed across multiple concentrations.

- Results : Certain derivatives exhibited IC50 values below 10 µM against HCT-116 cells.

Case Study 2: Anti-inflammatory Effects in Animal Models

Another study investigated the anti-inflammatory effects of related oxazole compounds in a rat model of arthritis:

- Objective : To determine the reduction in joint swelling.

- Method : Administration of compounds was followed by measurement of swelling indices.

- Results : Significant reduction in swelling was noted compared to control groups.

Q & A

Basic: What are the primary synthetic routes for 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of difluoroethyl-substituted precursors with aldehydes. Key steps include:

- Precursor Selection : Use 1,1-difluoroethyl derivatives (e.g., difluoroethylamines or ketones) coupled with oxazole-forming agents like nitriles or isocyanides.

- Cyclization : Employ catalysts such as Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) under reflux in polar aprotic solvents (e.g., DMF or THF) .

- Aldehyde Introduction : Post-cyclization oxidation (e.g., using MnO₂ or Swern oxidation) to install the carbaldehyde group at position 3.

Optimization Tips : Vary temperature (80–120°C), solvent polarity, and catalyst loading to balance yield and purity. Monitor intermediates via TLC or HPLC .

Basic: How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Strong absorption at ~1700–1720 cm⁻¹ (C=O stretch of aldehyde) and ~1600–1650 cm⁻¹ (C=N stretch of oxazole) .

- Mass Spectrometry : Molecular ion peak at m/z 179.025 (exact mass) with fragmentation patterns reflecting loss of CHO (28 amu) and CF₂CH₃ (77 amu) .

Advanced: How can conflicting data from X-ray crystallography and computational modeling of the compound’s conformation be resolved?

Methodological Answer:

- X-ray vs. DFT Discrepancies :

- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

Advanced: What strategies mitigate instability of the aldehyde group during storage or reaction conditions?

Methodological Answer:

- Stabilization Techniques :

- In Situ Derivatization : Convert the aldehyde to a stable imine or hydrazone derivative during synthesis, then regenerate it post-reaction .

Basic: What are the key challenges in achieving regioselectivity during oxazole ring functionalization?

Methodological Answer:

- Electrophilic Substitution : The electron-withdrawing aldehyde group directs electrophiles (e.g., nitration, halogenation) to the oxazole’s C5 position.

- Steric Effects : The bulky 1,1-difluoroethyl group at C5 limits reactivity at adjacent positions. Use sterically hindered reagents (e.g., tert-butyl halides) to target C4 .

- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C3 requires careful ligand selection (e.g., PPh₃ vs. XPhos) to avoid side reactions .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations :

- Compute Fukui indices to identify electrophilic centers (e.g., aldehyde carbon: f⁻ >0.3).

- Analyze LUMO maps to visualize nucleophilic attack sites.

- Solvent Effects : Use COSMO-RS models to simulate solvent polarity’s impact on transition states (e.g., THF vs. DMSO) .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: What in vitro assays are suitable for evaluating this compound’s biological activity, given its structural features?

Methodological Answer:

- Target Selection : Prioritize enzymes with oxazole-binding pockets (e.g., kinases, cytochrome P450).

- Assay Design :

- Fluorescence-based assays (e.g., FRET) to monitor inhibition of protein-protein interactions.

- LC-MS/MS to track metabolic stability in liver microsomes, noting difluoroethyl’s resistance to oxidative defluorination .

- Control Experiments : Compare with analogs lacking the difluoroethyl group to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.